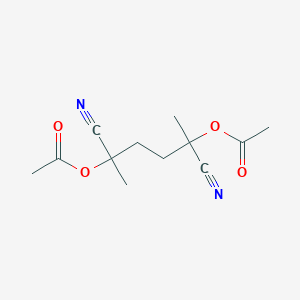

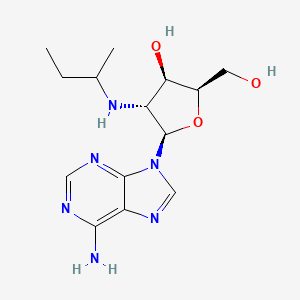

(5-Acetyloxy-2,5-dicyanohexan-2-yl) acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC 38043 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications

Preparation Methods

The synthesis of NSC 38043 involves specific reaction conditions and routes. One common method includes the use of human pluripotent stem cells (PSCs) to derive neural stem cells (NSCs) using a serum-free neural induction medium . This method avoids the laborious processes of embryoid body formation and mechanical NSC isolation, making it efficient and reproducible .

Chemical Reactions Analysis

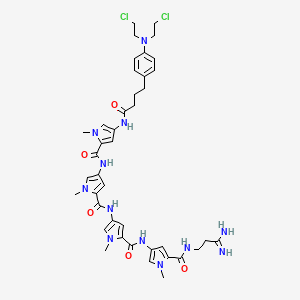

NSC 38043 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be used in radical reactions and electrophilic additions as a source of chlorine . The compound’s reactivity is influenced by the local pH and the presence of specific reagents, such as trifluoromethanesulfonic acid and boron trifluoride . Major products formed from these reactions include chlorinated and oxidized derivatives.

Scientific Research Applications

NSC 38043 has a wide range of applications in scientific research. It is used in the study of neural differentiation and disease modeling . The compound’s ability to induce neural stem cells from human pluripotent stem cells makes it valuable for research in neurobiology and regenerative medicine .

Mechanism of Action

The mechanism of action of NSC 38043 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the proliferation of triple-negative breast cancer cells through metabolic reprogramming . This involves the regulation of glycolytic enzymes and energy generation through oxidative phosphorylation . The compound’s effects are mediated by its ability to interfere with cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

NSC 38043 can be compared with other similar compounds, such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) . These compounds share similar mechanisms of action, such as trapping topoisomerase I-DNA cleavage complexes, but differ in their chemical stability and genomic targeting .

Conclusion

NSC 38043 is a compound with significant potential in various scientific fields. Its unique chemical properties and ability to undergo specific reactions make it valuable for research in chemistry, biology, medicine, and industry. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for future applications.

Properties

CAS No. |

6941-76-0 |

|---|---|

Molecular Formula |

C12H16N2O4 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

(5-acetyloxy-2,5-dicyanohexan-2-yl) acetate |

InChI |

InChI=1S/C12H16N2O4/c1-9(15)17-11(3,7-13)5-6-12(4,8-14)18-10(2)16/h5-6H2,1-4H3 |

InChI Key |

YEENFPUSCLUKJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C)(CCC(C)(C#N)OC(=O)C)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)